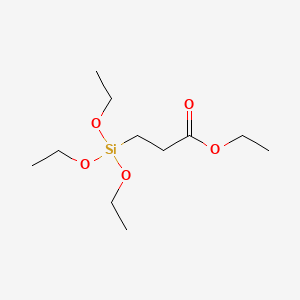

(2-Carbethoxyethyl)triethoxysilane

説明

特性

CAS番号 |

6439-39-0 |

|---|---|

分子式 |

C11H24O5Si |

分子量 |

264.39 g/mol |

IUPAC名 |

ethyl 3-triethoxysilylpropanoate |

InChI |

InChI=1S/C11H24O5Si/c1-5-13-11(12)9-10-17(14-6-2,15-7-3)16-8-4/h5-10H2,1-4H3 |

InChIキー |

FSTSIHBJBSLSQV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC[Si](OCC)(OCC)OCC |

正規SMILES |

CCOC(=O)CC[Si](OCC)(OCC)OCC |

他のCAS番号 |

6439-39-0 |

製品の起源 |

United States |

Whitepaper: (2-Carbethoxyethyl)triethoxysilane in Advanced Nanomedicine and Surface Engineering

Executive Summary

(2-Carbethoxyethyl)triethoxysilane (CAS: 6439-39-0), systematically known as ethyl 3-(triethoxysilyl)propanoate, is a highly versatile, bifunctional organosilane coupling agent[1]. Bridging inorganic materials and organic biochemistry, it features a hydrolyzable triethoxysilyl anchor and an ester-protected carboxylic acid moiety. This technical guide provides a rigorous analysis of its chemical properties, mechanistic behavior, and field-proven protocols for surface functionalization—particularly focusing on its role in engineering mesoporous silica nanoparticles (MSNs) for targeted drug delivery systems.

Chemical Identity and Structural Mechanics

The structural brilliance of (2-Carbethoxyethyl)triethoxysilane lies in its dual functionality and its use of an ethyl ester as a protecting group[1].

Mechanistic Insight (The Protecting Group Advantage): Direct synthesis and application of free carboxy-silanes (e.g., carboxyethylsilanetriol) are notoriously difficult. The acidic proton of a free carboxylic acid autocatalytically drives the premature hydrolysis and condensation of the silane's alkoxy groups, leading to uncontrolled polymerization and poor shelf-life. By masking the carboxylic acid as an ethyl ester, (2-Carbethoxyethyl)triethoxysilane remains monomeric and stable[1]. This allows researchers to graft a uniform, highly controlled monolayer onto silica surfaces. Post-grafting, the ester is easily hydrolyzed under mild conditions to reveal the reactive carboxylate group, preparing the surface for bioconjugation.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 3-(triethoxysilyl)propanoate[1] |

| CAS Number | 6439-39-0[1],[2] |

| Molecular Formula | C₁₁H₂₄O₅Si[1] |

| SMILES | CCOC(=O)CC(OCC)OCC[1],[3] |

| InChIKey | FSTSIHBJBSLSQV-UHFFFAOYSA-N[1],[3] |

Physical Properties & Safety Profile

Understanding the physical properties is critical for calculating stoichiometric ratios during sol-gel synthesis and ensuring safe laboratory handling.

Table 2: Physico-Chemical Properties

| Property | Value |

| Molecular Weight | 264.39 g/mol [1],[2] |

| Exact Mass | 264.1393 Da[1],[3] |

| Topological Polar Surface Area (TPSA) | 54 Ų[1] |

| Hydrogen Bond Acceptors | 5[1] |

| Physical State | Liquid (Standard ambient temperature and pressure) |

Table 3: Hazard & Safety Classification (GHS)

Based on aggregated GHS information, handling this compound requires standard organic solvent precautions[1].

| Hazard Code | Description |

|---|---|

| H226 | Flammable liquid and vapor |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Mechanistic Pathways & Visualizations

The integration of (2-Carbethoxyethyl)triethoxysilane into a drug delivery workflow occurs in two distinct phases: the inorganic sol-gel condensation, followed by organic bioconjugation.

Phase 1: Surface Grafting and Deprotection

Figure 1: Hydrolysis, siloxane condensation, and ester deprotection pathway of the silane coupling agent.

Phase 2: Bioconjugation Workflow

Figure 2: EDC/NHS bioconjugation workflow utilizing the deprotected carboxylate groups.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Causality is explicitly defined so researchers understand why specific conditions are mandated.

Protocol 1: Anhydrous Surface Grafting onto Mesoporous Silica Nanoparticles (MSNs)

Objective: Covalently attach the silane to the MSN surface without inducing bulk polymerization.

-

Preparation: Dry 1.0 g of bare MSNs under vacuum at 120 °C for 4 hours to remove physisorbed water.

-

Dispersion: Suspend the dried MSNs in 50 mL of anhydrous toluene under an inert Argon atmosphere.

-

Reaction: Inject 1.0 mL of (2-Carbethoxyethyl)triethoxysilane. Reflux the mixture at 110 °C for 24 hours.

-

Causality: Utilizing anhydrous toluene prevents the ethoxy groups from prematurely hydrolyzing in the bulk solvent. The thermal energy drives the reaction exclusively at the surface silanol (Si-OH) sites, ensuring a uniform monolayer.

-

-

Purification: Centrifuge and wash the particles sequentially with toluene and ethanol to remove unreacted silane. Dry under vacuum.

-

System Validation: Perform Fourier Transform Infrared (FTIR) spectroscopy. A successful graft is validated by the appearance of a strong ester carbonyl (C=O) stretching band at ~1735 cm⁻¹ .

Protocol 2: Ester Deprotection (Hydrolysis)

Objective: Convert the unreactive ethyl ester into a reactive carboxylic acid.

-

Dispersion: Suspend 500 mg of ester-functionalized MSNs in 30 mL of a 1:1 mixture of ethanol and 1 M HCl (or 1 M NaOH).

-

Hydrolysis: Stir continuously at 40 °C for 12 hours.

-

Causality: The acid (or base) acts as a catalyst to cleave the ethyl ester bond, releasing ethanol as a byproduct and leaving behind a surface-tethered carboxylic acid.

-

-

Purification: Centrifuge and wash extensively with deionized water until the supernatant reaches a neutral pH (pH ~7.0).

-

System Validation:

-

FTIR: The C=O stretch must shift from ~1735 cm⁻¹ to ~1700 cm⁻¹ , accompanied by a broad O-H stretch (2500–3300 cm⁻¹).

-

Zeta Potential: At pH 7.4, the nanoparticles should exhibit a highly negative surface charge (typically -30 to -40 mV ) due to the deprotonation of the newly formed carboxylate groups (-COO⁻).

-

Protocol 3: EDC/NHS Bioconjugation of Amine-Bearing Ligands

Objective: Covalently attach a targeting peptide or amine-containing drug to the carboxyl-MSNs.

-

Activation: Disperse 100 mg of carboxyl-MSNs in 10 mL of MES buffer (pH 5.5 - 6.0). Add 10 mg of EDC and 10 mg of NHS. Stir for 30 minutes.

-

Causality: EDC activation is highly efficient in slightly acidic conditions (MES buffer), forming an unstable O-acylisourea intermediate. NHS is added simultaneously to convert this into a semi-stable, amine-reactive NHS-ester, preventing rapid hydrolysis back to the carboxylic acid.

-

-

Buffer Exchange: Centrifuge rapidly and resuspend the activated MSNs in 10 mL of PBS buffer (pH 7.4).

-

Conjugation: Immediately add the amine-bearing ligand (e.g., targeting peptide). Stir at room temperature for 4 hours.

-

Causality: The reaction buffer is switched to pH 7.4 (PBS) because primary amines must be unprotonated (nucleophilic) to successfully attack the NHS-ester and form a stable amide bond.

-

-

System Validation: Conduct a Ninhydrin assay or use UV-Vis spectroscopy (if the ligand has a chromophore) on the supernatant to quantify the depletion of the free ligand, thereby calculating the conjugation efficiency.

References

-

PubChem (National Institutes of Health) . "(2-Carbethoxyethyl)triethoxysilane | C11H24O5Si | CID 80909 - Structure, Chemical Names, Physical and Chemical Properties." URL:[Link]

-

PubChemLite (Université du Luxembourg) . "(2-carbethoxyethyl)triethoxysilane (C11H24O5Si) - Structural Information and Mass Spectrometry." URL:[Link]

-

ECHA CHEM (European Chemicals Agency) . "Ethyl-3-(triethoxysilyl)propionate (EC 641-129-8)." URL: [Link]

Sources

Thermal Stability Profile of (2-Carbethoxyethyl)triethoxysilane Modified Surfaces: A Mechanistic Guide

Executive Summary

(2-Carbethoxyethyl)triethoxysilane (CETES) is a highly versatile organosilane utilized to functionalize inorganic substrates with reactive ester moieties[1]. It serves as a critical coupling agent in the development of advanced polymer coatings for medical devices, nanoparticles, and biosensors[2]. While the chemical utility of CETES is well-documented, understanding its thermal stability profile is paramount for downstream processing—such as the thermal curing of polymer overcoats or high-temperature sterilization. This guide establishes the mechanistic causality behind CETES silanization and defines its precise thermal degradation pathway.

Thermodynamics of Silanization & Causality

The formation of a robust self-assembled monolayer (SAM) using CETES relies on the controlled hydrolysis of its triethoxysilane headgroup. In our workflows, we specifically utilize anhydrous solvents (e.g., toluene) to suppress bulk polymerization.

The Causality: In the presence of excess moisture or protic solvents, the ethoxy groups of CETES rapidly hydrolyze into highly reactive silanols. These silanols will preferentially condense with each other in solution rather than on the substrate, precipitating as non-uniform silica nanoparticles. By restricting moisture strictly to the substrate's surface-bound hydration layer, we force the condensation reaction to occur exclusively at the solid-liquid interface. This thermodynamic control ensures the formation of a densely packed, covalently bound monolayer that maximizes thermal resistance.

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint; failure to meet the validation criteria requires immediate abortion of the workflow.

Step 1: Substrate Hydroxylation

-

Action: Submerge the substrate (e.g., SiO₂ wafer or nanosilica) in a Piranha solution (3:1 H₂SO₄ to 30% H₂O₂) for 30 minutes at 90 °C, followed by exhaustive rinsing with 18 MΩ deionized water.

-

Causality: Piranha oxidation removes adventitious organic carbon and maximizes the density of surface silanol (-OH) groups. High surface energy is the absolute thermodynamic prerequisite for dense silane grafting.

-

Validation: Measure the water contact angle. The system is validated only if the angle is < 5° . If the angle is higher, the surface lacks sufficient hydroxyls.

Step 2: Anhydrous Silanization

-

Action: Incubate the activated substrate in a 2% (v/v) solution of CETES in anhydrous toluene under an inert N₂ atmosphere for 12 hours at 80 °C.

-

Causality: The 80 °C thermal input provides the necessary activation energy to drive the condensation reaction between the substrate silanols and the ethoxy groups of CETES, eliminating ethanol as a byproduct.

-

Validation: Post-rinsing, the water contact angle must rise to ~65° , which is characteristic of the moderately hydrophobic ethyl ester terminus.

Step 3: Thermal Curing & Network Crosslinking

-

Action: Bake the functionalized substrate in a vacuum oven at 120 °C for 1 hour.

-

Causality: Vacuum baking drives the condensation of any remaining unreacted adjacent Si-OH groups within the monolayer. This cross-links the siloxane network (Si-O-Si), maximizing the thermal and hydrolytic stability of the anchor.

-

Validation: X-ray Photoelectron Spectroscopy (XPS) must reveal a distinct C 1s peak at ~289.0 eV , confirming the structural integrity of the ester carbonyl (O-C=O) post-cure.

Step 4: Thermal Stress Profiling

-

Action: Subject the sample to Thermogravimetric Analysis (TGA) ramping at 10 °C/min from 25 °C to 800 °C under an N₂ purge.

-

Causality: The inert N₂ atmosphere isolates thermal pyrolysis from oxidative combustion, allowing precise measurement of the intrinsic bond dissociation energies of the Si-C and C-C linkages.

-

Validation: The derivatographic mass loss peaks must correlate mathematically with the theoretical mass of the grafted carbethoxyethyl groups.

Experimental workflow and self-validating checkpoints for CETES surface modification.

Thermal Degradation Profile of CETES

The thermal stability of CETES-modified surfaces is dictated by the weakest bonds in the grafted architecture. Based on comparative thermal analyses of functionalized silicas[3] and alkylsilane monolayers[4], the degradation follows a highly predictable, multi-phase pyrolytic pathway.

Phase I: Solvent Desorption (< 150 °C)

The initial thermal phase is strictly non-covalent. It represents the desorption of physisorbed water and residual toluene trapped within the monolayer matrix. The CETES monolayer remains structurally intact, and the ester functionality is fully preserved.

Phase II: Ester Pyrolysis (250 °C – 400 °C)

The critical thermal limit of CETES is defined by its carbethoxyethyl tail. Significant thermal decomposition of organic functional chains typically initiates at 250 °C[3]. In this phase, the ester group undergoes pyrolytic elimination (often via a cyclic transition state), leading to the loss of the ethyl moiety as ethylene, followed by decarboxylation. This is observed as a sharp weight loss in TGA and the attenuation of the O-C=O peak in XPS.

Phase III: Siloxane Anchor Scission (> 450 °C)

While the siloxane (Si-O-Si) network itself is exceptionally stable—often withstanding temperatures up to 300 °C (573 K) without anchor degradation[4]—the Si-C bond linking the organic tail to the silica surface ultimately cleaves above 450 °C. At temperatures exceeding 600 °C, the remaining organic fragments are fully pyrolyzed, leaving behind a densified, inorganic SiO₂-like residue.

Logical progression of CETES thermal degradation phases as a function of temperature.

Quantitative Data Presentation

The following table summarizes the expected quantitative analytical shifts during the thermal degradation of a highly cross-linked CETES monolayer on a silica substrate.

| Temperature Range (°C) | Dominant Thermal Event | Expected Mass Loss (%) | XPS Signature Shift |

| 25 – 150 | Desorption of physisorbed H₂O and solvent | < 2.0% | None (Si 2p remains ~103.4 eV) |

| 150 – 250 | Dehydration of residual silanols | 2.0% – 4.0% | Minor O 1s peak narrowing |

| 250 – 400 | Pyrolytic cleavage of carbethoxyethyl ester tail | 10.0% – 15.0% | Attenuation of C 1s (O-C=O) at 289.0 eV |

| > 450 | Si-C bond scission & siloxane densification | 5.0% – 8.0% | Loss of aliphatic C 1s at 284.8 eV |

Note: Mass loss percentages are normalized to the total mass of functionalized nanosilica particles with a specific surface area of ~200 m²/g.

Conclusion

For drug development professionals and materials scientists utilizing (2-Carbethoxyethyl)triethoxysilane, the operational thermal window is strictly bounded by the 250 °C threshold. Processes such as polymer over-molding, thermal curing, or high-temperature autoclaving must be engineered to stay below this limit to prevent pyrolytic cleavage of the critical ester moiety. By adhering to the self-validating silanization protocol outlined above, researchers can ensure maximum cross-linking of the siloxane anchor, thereby pushing the thermal stability of the modified surface to its absolute thermodynamic limits.

References

- Source: National Institutes of Health (NIH)

- Title: (2-Carbethoxyethyl)

- Title: Polymer coating for medical devices (WO2003068289A1)

- Title: Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane: Experimental and theoretical study on the surface interaction Source: Elsevier / ResearchGate URL

Sources

- 1. (2-Carbethoxyethyl)triethoxysilane | C11H24O5Si | CID 80909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2003068289A1 - Polymer coating for medical devices - Google Patents [patents.google.com]

- 3. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 4. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the carbethoxy ester group in organosilanes

An In-depth Technical Guide to the Reactivity of the Carbethoxy Ester Group in Organosilanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organosilanes functionalized with carbethoxy ester groups represent a versatile class of compounds, bridging the gap between inorganic and organic chemistry. Their unique reactivity profile, influenced by the presence of the silicon atom, makes them invaluable intermediates in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals. This guide provides an in-depth exploration of the synthesis and chemical transformations of the carbethoxy ester group in organosilanes. We will delve into the mechanistic underpinnings of key reactions, including hydrolysis, reduction, transesterification, and nucleophilic additions, with a focus on the causal factors that govern experimental outcomes. Detailed protocols and visual diagrams are provided to offer both theoretical understanding and practical guidance for laboratory applications.

Introduction: The Hybrid Nature of Carbethoxy-Functionalized Organosilanes

The incorporation of a carbethoxy group (–COOEt) into an organosilane framework creates a molecule with dual reactivity. The silicon center offers a handle for forming robust siloxane networks (Si-O-Si) or for engaging in silicon-specific chemistry, while the ester functionality provides a gateway to a vast array of organic transformations.[1] The interplay between these two functionalities is not merely additive; the electropositive nature and steric bulk of the silyl group can modulate the reactivity of the nearby ester, a central theme we will explore in this guide.[2] Understanding this interplay is crucial for designing novel molecules with tailored properties for applications ranging from surface modification and advanced polymers to sophisticated intermediates in drug discovery.[3][4]

Synthesis of Carbethoxy-Functionalized Organosilanes: The Hydrosilylation Route

The most prevalent and efficient method for creating a carbon-silicon bond while incorporating a carbethoxy group is the transition-metal-catalyzed hydrosilylation of α,β-unsaturated esters, such as ethyl acrylate.[5] This reaction involves the addition of a Si-H bond across the carbon-carbon double bond.[6]

Mechanism and Regioselectivity: The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, or rhodium and ruthenium catalysts.[5][7] The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the hydrosilane to the metal center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product.

A critical aspect of this synthesis is controlling the regioselectivity. While the β-adduct is the desired product for most applications, the formation of the α-adduct can be a competing pathway.[7] The choice of catalyst and reaction conditions plays a pivotal role in directing the selectivity.

Caption: General workflow for the synthesis of carbethoxyalkylsilanes via hydrosilylation.

Experimental Protocol: Synthesis of (3-Carbethoxypropyl)triethoxysilane

-

Reactor Setup: To a dry, nitrogen-purged, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add triethoxysilane (1.0 mol).

-

Catalyst Addition: Introduce a platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst, 10-20 ppm) to the flask.

-

Reactant Addition: Heat the mixture to 80-90°C. Add ethyl acrylate (1.05 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 110°C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, maintain the temperature for an additional 2-3 hours. Monitor the disappearance of the Si-H bond using FT-IR spectroscopy (around 2200 cm⁻¹).

-

Purification: Cool the reaction mixture to room temperature. The product can be purified by vacuum distillation to remove unreacted starting materials and any side products.

Core Reactivity of the Carbethoxy Group

The carbethoxy group in these organosilanes undergoes the canonical reactions of esters. However, the reaction pathways and efficiencies can be influenced by the adjacent silyl moiety.

Hydrolysis

The hydrolysis of the carbethoxy ester to a carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base.[8][9]

Mechanistic Considerations:

-

Base-catalyzed hydrolysis (saponification): This proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group.[10] The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt.

-

Acid-catalyzed hydrolysis: This is an equilibrium process. The carbonyl oxygen is first protonated by the acid, which activates the carbonyl group towards nucleophilic attack by water.[11]

The presence of the silicon atom, especially in close proximity to the ester, can influence the rate of hydrolysis due to steric hindrance and electronic effects. However, when separated by a propyl chain or longer, the reactivity is similar to its organic analog.[12]

Caption: Mechanisms for base- and acid-catalyzed hydrolysis of the carbethoxy group.

Reduction

The carbethoxy group can be selectively reduced to the corresponding primary alcohol. This transformation is critical for synthesizing hydroxyl-functionalized silanes, which are important precursors for polyurethanes and other polymers. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.[13]

Organosilanes themselves can also act as mild reducing agents, but this typically applies to the reduction of other functional groups in the presence of a catalyst, rather than the self-reduction of an attached ester.[14][15] The use of powerful external hydrides is the standard approach.

| Reducing Agent | Product | Typical Conditions | Notes |

| LiAlH₄ | Primary Alcohol | THF, 0°C to rt | Highly efficient but requires anhydrous conditions and careful workup. |

| NaBH₄ | No reaction | Methanol, rt | Generally not strong enough to reduce esters. |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Toluene, -78°C | Can be used for partial reduction to the aldehyde at low temperatures. |

Experimental Protocol: Reduction to a Hydroxypropyl-Silane

-

Reactor Setup: In a flame-dried, nitrogen-purged flask, prepare a suspension of LiAlH₄ (0.3 mol) in anhydrous tetrahydrofuran (THF).

-

Reactant Addition: Cool the suspension to 0°C in an ice bath. Add a solution of the carbethoxypropyl-silane (1.0 mol) in anhydrous THF dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).

-

Workup: Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: Purify by vacuum distillation or column chromatography.

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol.[16] This reaction is often catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol, often as the solvent.[17][18] This allows for the synthesis of a variety of ester-functionalized silanes with different properties.

Caption: Transesterification of a carbethoxy-functionalized silane.

Nucleophilic Addition with Grignard Reagents

The reaction of the carbethoxy group with organometallic nucleophiles, such as Grignard reagents (R-MgX), is a powerful C-C bond-forming reaction. A key feature of this reaction is that two equivalents of the Grignard reagent add to the ester, resulting in the formation of a tertiary alcohol after acidic workup.[19]

Mechanism:

-

First Addition: The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a tetrahedral intermediate.

-

Elimination: This intermediate is unstable and collapses, eliminating the ethoxide (EtO⁻) to form a ketone.

-

Second Addition: The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.

-

Protonation: The resulting magnesium alkoxide is protonated during aqueous workup to yield the tertiary alcohol.

This double addition is a crucial consideration for synthetic planning. It is generally not possible to stop the reaction at the ketone stage under standard conditions.[19]

The Influence of the Silicon Atom on Ester Reactivity

The silicon atom's influence on the reactivity of the carbethoxy group is primarily electronic and steric.

-

Electronic Effects: Silicon is more electropositive than carbon. When a silyl group is in the β-position to a developing positive charge (as can occur in certain transition states), it can stabilize that charge through hyperconjugation (the β-silicon effect).[20] However, for standard ester reactions like hydrolysis or reduction, which are primarily governed by the electrophilicity of the carbonyl carbon, the effect of a silyl group separated by a propyl chain (-(CH₂)₃-) is largely inductive and minimal.

-

Steric Effects: The steric bulk of the substituents on the silicon atom (e.g., triethoxy vs. tri-iso-propyl) can hinder the approach of nucleophiles to the carbonyl center. This effect becomes more pronounced as the distance between the silicon atom and the ester group decreases.

Applications in Drug Development and Materials Science

Carbethoxy-functionalized organosilanes are versatile building blocks.[5]

-

Drug Development: These compounds can be used as linkers to attach drug molecules to silica-based delivery systems, such as mesoporous silica nanoparticles.[3] The ester can be hydrolyzed under physiological conditions to release the drug. The silane portion allows for covalent attachment to the silica carrier.[21] Furthermore, the introduction of silicon into a drug candidate as a bioisostere for carbon can favorably alter its metabolic stability and pharmacokinetic profile.[22]

-

Materials Science: In materials science, these molecules act as coupling agents to improve the adhesion between organic polymers and inorganic substrates like glass or metal.[1][12] The carbethoxy group can be transformed into other functionalities (e.g., amines, alcohols) that can then react with a polymer matrix.

Conclusion

The reactivity of the carbethoxy ester group in organosilanes is a rich and predictable field of chemistry, largely mirroring the behavior of its purely organic counterparts. However, a nuanced understanding of the subtle electronic and steric influences of the proximal silyl group is essential for optimizing reaction conditions and achieving desired synthetic outcomes. From their synthesis via hydrosilylation to their diverse transformations through hydrolysis, reduction, and carbon-carbon bond formation, these hybrid molecules offer a powerful toolkit for chemists in both industrial and academic research. Their ability to bridge the organic and inorganic worlds ensures their continued importance in the development of advanced materials and novel therapeutic systems.

References

- Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC. (n.d.). National Center for Biotechnology Information.

- Synthesis of (E)-Silyl-Acrylates via Ruthenium-Catalyzed Selective Dehydrogenative Si–H/C–H Silylation of Acrylates | Organic Letters - ACS Publications. (2025, December 15). ACS Publications.

- Silyl Esters as Reactive Intermediates in Organic Synthesis. (n.d.). Thieme Chemistry.

- Ionic and Organometallic- Catalyzed Organosilane Reductions. (n.d.). Wiley Online Library.

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER. (n.d.). Elsevier.

- Organosilanes in Metal-Catalyzed, Enantioselective Reductions | Organic Process Research & Development - ACS Publications. (2021, July 26). ACS Publications.

- A Review of Organosilanes in Organic Chemistry - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.

- Recent Advances in Organosilicon Chemistry - SCI. (n.d.). Society of Chemical Industry.

- Kinetics of alkoxysilanes hydrolysis: An empirical approach - CORE. (n.d.). CORE.

- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. (n.d.). Gelest.

- REMOVAL OF THE ACTIVATING CARBETHOXY GROUP. (n.d.). University of Calgary.

- Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC. (n.d.). National Center for Biotechnology Information.

- Organosilane Reducing Agents - Gelest Technical Library. (n.d.). Gelest.

- Hydrosilylative compositions and hydrosilylation reaction processes - Google Patents. (n.d.). Google Patents.

- Hydrosilylation and dehydrocondensation reactions of methylhydridesiloxane to acrylic and methacrylic acids | Request PDF - ResearchGate. (2025, August 6). ResearchGate.

- Organosilane Technology in Coating Applications: Review and Perspectives. (n.d.). Dow Corning.

- (PDF) - Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents - ResearchGate. (2025, August 6). ResearchGate.

- Organosilicon Reagents in Natural Product Synthesis. (n.d.). Indian Academy of Sciences.

- GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (n.d.). Gelest.

- Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers - MDPI. (2022, April 27). MDPI.

- SILICON ESTERS - Gelest, Inc. (n.d.). Gelest.

- Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). (n.d.). ACS Publications.

- Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare. (2024, November 24). Figshare.

- Hydrosilylation-Promoted Group Transfer Polymerization of Ethyl Sorbate: A Controlled/Living System Applied to the Synthesis of an α-End Functionalized Polymer and a Triblock Copolymer with a (Meth)acrylate Polymer - ACS Publications. (2023, March 30). ACS Publications.

- Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC. (n.d.). National Center for Biotechnology Information.

- (PDF) Chemistry and Applications of Organosilanes – An Overview - ResearchGate. (2022, December 19). ResearchGate.

- Direct synthesis of alkoxysilanes: current state, challenges and prospects - ResearchGate. (2023, August 13). ResearchGate.

- Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks - MDPI. (2023, March 16). MDPI.

- Reacting with the Substrate - Gelest Technical Library. (n.d.). Gelest.

- Organosilane Chemistry. (n.d.). University of Connecticut.

- Alkylsilane synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- The roles of silanes as coupling reagents and in deoxygenative alkylations - LSU Scholarly Repository. (n.d.). Louisiana State University.

- One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications - Siltech Corporation. (n.d.). Siltech.

- Pharmaceutical Silanes | Electronic Chemicals Supplier Daken Chem. (2024, November 19). Daken Chem.

- Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry.

- Silicon as a Bioisostere for Carbon in Drug Design - Rowan. (n.d.). Rowan University.

- Transesterification - Master Organic Chemistry. (2022, November 10). Master Organic Chemistry.

- Important reactions with functional silanes for surface modification.... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions - MDPI. (2024, August 31). MDPI.

- Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. (n.d.). National Center for Biotechnology Information.

- Enabling Catalysts for Biodiesel Production via Transesterification - MDPI. (2023, April 13). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. soci.org [soci.org]

- 3. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dakenchem.com [dakenchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. REMOVAL OF THE ACTIVATING CARBETHOXY GROUP [research.cm.utexas.edu]

- 11. gelest.com [gelest.com]

- 12. russoindustrial.ru [russoindustrial.ru]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. download.e-bookshelf.de [download.e-bookshelf.de]

- 15. Organosilane Reducing Agents - Gelest [technical.gelest.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. mdpi.com [mdpi.com]

- 18. Enabling Catalysts for Biodiesel Production via Transesterification [mdpi.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. ias.ac.in [ias.ac.in]

- 21. researchgate.net [researchgate.net]

- 22. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

Application Note: Glass Surface Functionalization with (2-Carbethoxyethyl)triethoxysilane for Carboxylate Scaffold Generation

Target Audience: Surface Chemists, Biomaterials Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

The generation of robust, high-density carboxylic acid (-COOH) scaffolds on glass or silica substrates is a foundational step in biosensor development, targeted drug delivery, and microarray fabrication. While researchers often attempt to use direct carboxy-terminated silanes (e.g., carboxyethylsilanetriol), these precursors are highly reactive, prone to premature self-condensation, and often require aqueous environments that yield uneven, polymeric multilayers.

This protocol utilizes (2-Carbethoxyethyl)triethoxysilane (CAS: 6439-39-0), an ester-protected precursor. By deploying this silane in an anhydrous organic solvent, researchers can achieve a highly ordered, two-dimensional self-assembled monolayer (SAM). The terminal ethyl ester acts as a protecting group during the silanization phase, preventing steric hindrance and unwanted cross-reactivity. Post-silanization, a controlled hydrolysis step cleaves the ester, revealing a pristine carboxylic acid surface primed for downstream EDC/NHS bioconjugation .

The Causality of Reagent Selection

-

Anhydrous Toluene: Silanization is highly sensitive to moisture. Using anhydrous toluene ensures that the only water present is the hydration layer natively bound to the activated glass. This restricts the hydrolysis of the triethoxysilane groups to the substrate interface, driving monolayer formation rather than 3D bulk polymerization .

-

Acid-Catalyzed Deprotection: To convert the ester to a carboxylic acid, acid hydrolysis (1M HCl) is strictly preferred over base hydrolysis (NaOH). Alkaline conditions (pH > 9) rapidly degrade the underlying Si-O-Si siloxane network and etch the silica substrate, leading to catastrophic loss of the monolayer .

Experimental Workflows & Reaction Pathways

Fig 1: Five-step workflow for glass functionalization and ester deprotection.

Fig 2: Chemical reaction pathway from silane hydrolysis to terminal carboxylate generation.

Materials and Equipment

Reagents:

-

(2-Carbethoxyethyl)triethoxysilane (Purity >95%)

-

Anhydrous Toluene (Water ≤ 0.001%, sealed under Argon)

-

Sulfuric Acid (H₂SO₄, 98%) and Hydrogen Peroxide (H₂O₂, 30%) for Piranha solution

-

Absolute Ethanol (Anhydrous)

-

Hydrochloric Acid (1M HCl, aqueous)

-

Ultrapure DI Water (18.2 MΩ·cm)

Equipment:

-

Glass substrates (borosilicate slides, coverslips, or fused silica)

-

Teflon staining jars (Glass jars can be etched by Piranha and competitively consume silane)

-

Nitrogen (N₂) or Argon gas line with a filtered nozzle

-

Convection oven (calibrated to 110°C)

-

Contact Angle Goniometer (for quality control)

Step-by-Step Protocol

Phase 1: Surface Activation (Hydroxylation)

Objective: Remove organic contaminants and maximize the density of surface silanol (Si-OH) groups.

-

Pre-cleaning: Sonicate glass substrates sequentially in Acetone, Absolute Ethanol, and DI Water for 10 minutes each. Dry with N₂.

-

Piranha Treatment: In a fume hood, prepare a Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. (DANGER: Highly exothermic and reactive. Wear heavy PPE).

-

Activation: Submerge the glass substrates in the hot Piranha solution for 30 minutes.

-

Rinsing: Transfer substrates to a copious DI water bath. Rinse 5 times with fresh DI water to remove all acid residues.

-

Drying: Blow dry completely with a stream of high-purity N₂. Proceed immediately to Phase 2 to prevent atmospheric contamination.

Phase 2: Silanization (Monolayer Assembly)

Objective: Covalently attach the ester-terminated silane to the activated glass.

-

Solution Preparation: In a dry Teflon container, prepare a 1.5% (v/v) solution of (2-Carbethoxyethyl)triethoxysilane in anhydrous toluene.

-

Incubation: Submerge the activated glass substrates into the silane solution. Seal the container under a blanket of dry N₂ or Argon.

-

Reaction Time: Incubate at room temperature for 4 to 6 hours. The ethoxy groups will hydrolyze using the trace water on the glass surface and form hydrogen bonds with the substrate.

Phase 3: Washing and Curing (Crosslinking)

Objective: Remove physically adsorbed silane and drive the dehydration condensation reaction.

-

Solvent Exchange: Remove the substrates and immediately rinse them in fresh toluene for 2 minutes with mild agitation to remove unbound silane.

-

Polar Wash: Rinse sequentially in absolute ethanol (2 mins) and DI water (1 min).

-

Drying: Blow dry thoroughly with N₂.

-

Thermal Curing: Place the substrates in a pre-heated convection oven at 110°C for 45 minutes . Heat drives the condensation reaction ( Si-OH+HO-Si→Si-O-Si+H2O ), locking the monolayer into a stable covalent network.

Phase 4: Ester Hydrolysis (Deprotection)

Objective: Convert the terminal ethyl ester to a reactive carboxylic acid.

-

Acid Hydrolysis: Submerge the cured, ester-functionalized substrates in a 1M HCl solution.

-

Heating: Incubate at 50°C for 6 hours. The mild heat and acidic environment will cleave the ethyl ester without breaking the siloxane bonds anchoring the SAM to the glass.

-

Final Wash: Remove the slides, rinse exhaustively with DI water until the run-off is pH neutral.

-

Storage: Dry with N₂. The substrates are now COOH-functionalized and should be stored in a vacuum desiccator until ready for EDC/NHS coupling.

Quality Control: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system. The success of each phase can be non-destructively verified using Water Contact Angle (WCA) goniometry. A successful functionalization will follow a predictable trajectory of wettability changes.

Quantitative Validation Metrics

| Surface State | Expected Water Contact Angle (WCA) | XPS Atomic % (C 1s) | Ellipsometric Thickness |

| Bare Glass (Activated) | < 10° (Complete wetting) | < 5% (Trace contamination) | 0 nm |

| Ester-Terminated SAM | 65° - 75° (Hydrophobic) | ~ 15 - 20% | ~ 0.6 - 0.8 nm |

| Carboxyl-Terminated SAM | 35° - 45° (Hydrophilic) | ~ 12 - 18% | ~ 0.5 - 0.7 nm |

Troubleshooting Insight: If the WCA after Phase 3 is >85°, it indicates that the silane has polymerized into a thick 3D layer rather than a monolayer, likely due to moisture contamination in the toluene. If the WCA after Phase 4 remains above 60°, the ester hydrolysis was incomplete; increase the incubation time in 1M HCl.

References

-

Voges, A. B., Al-Abadleh, H. A., Musorrafiti, M. J., Bertin, P. A., Nguyen, S. T., & Geiger, F. M. (2004). "Carboxylic Acid- and Ester-Functionalized Siloxane Scaffolds on Glass Studied by Broadband Sum Frequency Generation." The Journal of Physical Chemistry B, 108(49), 18675-18682.[Link]

-

Wang, Y., et al. (2022). "3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications." Sensors, 23(1), 44.[Link]

-

Sadasivuni, K. K., et al. (2023). "A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers." International Journal of Molecular Sciences, 24(11), 9628.[Link]

Topic: Synthesis of Carboxyl-Functionalized Silica Nanoparticles using (2-Carbethoxyethyl)triethoxysilane

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of carboxyl-functionalized silica nanoparticles. It is designed for researchers in materials science, nanotechnology, and drug development who require a robust method for producing these versatile nanomaterials. The protocols herein are grounded in established chemical principles, ensuring reproducibility and a high degree of control over nanoparticle characteristics.

Introduction and Significance

Silica nanoparticles (SNPs) have emerged as a pivotal platform in nanomedicine and material science due to their chemical inertness, biocompatibility, tunable size, and high surface area.[1][2] The functionalization of their surface with specific chemical groups is crucial for tailoring their properties for advanced applications. Among these, the introduction of carboxyl (-COOH) groups is particularly valuable. Carboxyl groups impart a negative surface charge, enhancing colloidal stability, and provide a reactive handle for the covalent conjugation of therapeutic agents, targeting ligands, and biomolecules.[3][4][5] This makes carboxyl-functionalized SNPs (SiO2-COOH) exceptional candidates for drug delivery systems, diagnostics, and bio-adsorption.[6][7][8]

This application note details a reliable two-stage method for synthesizing SiO2-COOH nanoparticles. The process begins with the formation of monodisperse silica cores via the well-established Stöber method.[9][10] This is followed by a surface modification step using (2-Carbethoxyethyl)triethoxysilane, which introduces an ester-terminated functional group. The final, critical step involves the acid-catalyzed hydrolysis of this ester to yield the desired surface carboxyl functionality.

Underlying Principles and Mechanism

A thorough understanding of the underlying chemical reactions is essential for troubleshooting and optimizing the synthesis process. The synthesis can be logically divided into three primary stages: silica core formation, surface grafting of the ester-functionalized silane, and final hydrolysis to the carboxylic acid.

Stage 1: Silica Nanoparticle Core Synthesis via the Stöber Method

The Stöber process is a classic sol-gel technique used to produce uniform spherical silica particles.[9][11] It involves the hydrolysis and subsequent condensation of a silicon alkoxide precursor, most commonly tetraethyl orthosilicate (TEOS), in an alcoholic solvent with ammonia acting as a catalyst.[1][10]

-

Hydrolysis: The reaction initiates with the hydrolysis of TEOS, where the ethoxy groups (-OCH₂CH₃) are replaced by hydroxyl groups (-OH) to form silanols. This reaction is catalyzed by hydroxide ions (OH⁻) from the ammonia solution.[12][13]

-

Condensation: The newly formed, highly reactive silanol groups then condense with other silanols or unhydrolyzed ethoxy groups to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol. This polymerization leads to the nucleation and growth of silica particles.[13][14]

The final particle size is a function of several parameters, including the relative concentrations of TEOS, water, and ammonia, as well as the reaction temperature.[1][11] Higher ammonia concentrations, for instance, typically lead to larger particles.[1]

Figure 1: Simplified reaction scheme for the Stöber method.

Stage 2 & 3: Surface Functionalization and Carboxyl Group Formation

Once the silica cores are formed, the surface is rich in silanol (Si-OH) groups, which serve as anchor points for functionalization.

-

Grafting: (2-Carbethoxyethyl)triethoxysilane is introduced into the system. Its triethoxysilane moiety undergoes hydrolysis and condensation in a manner similar to TEOS, allowing it to covalently bond to the surface silanol groups of the silica nanoparticle core.[15] This step effectively coats the nanoparticle with a layer of ethyl-ester-terminated propyl chains.

-

Ester Hydrolysis: The carbethoxy (ethyl ester) group is a protected form of the carboxylic acid. To deprotect it, an acid-catalyzed hydrolysis reaction is employed.[16][17] In the presence of an acid (e.g., HCl) and water, the ester is converted into a carboxylic acid and ethanol. This final step is crucial as it exposes the desired functional group, transforming the nanoparticle's surface properties.

Figure 2: Functionalization and hydrolysis workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for synthesizing carboxyl-functionalized silica nanoparticles of approximately 80-100 nm in diameter. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Bare Silica Nanoparticles (SiO₂) via Stöber Method

Materials:

-

Tetraethyl orthosilicate (TEOS, ≥99%)

-

Ethanol (Absolute, 200 proof)

-

Ammonium Hydroxide solution (28-30% NH₃ basis)

-

Deionized (DI) Water (18.2 MΩ·cm)

-

Round-bottom flask and magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask, combine 80 mL of absolute ethanol and 20 mL of DI water.

-

Add 5.0 mL of ammonium hydroxide solution to the ethanol/water mixture.

-

Place the flask on a magnetic stirrer and stir at 500 RPM at room temperature for 15 minutes to ensure a homogeneous solution.

-

Rapidly inject 5.0 mL of TEOS into the stirring solution.

-

Allow the reaction to proceed for 12 hours at room temperature under continuous stirring. A milky white suspension will form, indicating nanoparticle formation.

-

Collect the silica nanoparticles by centrifugation at 8,000 x g for 20 minutes.

-

Discard the supernatant and wash the nanoparticle pellet by re-dispersing in 50 mL of absolute ethanol, followed by centrifugation. Repeat this washing step two more times to remove residual ammonia and unreacted TEOS.

-

After the final wash, re-disperse the nanoparticle pellet in 50 mL of absolute ethanol for use in the next step.

Protocol 2: Surface Functionalization with (2-Carbethoxyethyl)triethoxysilane

Materials:

-

Silica nanoparticle suspension from Protocol 1

-

(2-Carbethoxyethyl)triethoxysilane (CETES)

-

Absolute Ethanol

Procedure:

-

Transfer the 50 mL ethanolic suspension of silica nanoparticles to a 100 mL round-bottom flask equipped with a condenser.

-

While stirring, add 1.0 mL of (2-Carbethoxyethyl)triethoxysilane to the nanoparticle suspension.

-

Heat the mixture to 70°C and allow it to reflux for 4 hours under continuous stirring. This promotes the covalent grafting of the silane to the nanoparticle surface.

-

After 4 hours, allow the reaction mixture to cool to room temperature.

-

Collect the ester-functionalized nanoparticles by centrifugation at 8,000 x g for 20 minutes.

-

Wash the particles twice with absolute ethanol to remove any unreacted silane, following the washing procedure described in Protocol 1, step 7.

Protocol 3: Acid Hydrolysis to Generate Surface Carboxyl Groups

Materials:

-

Ester-functionalized nanoparticles from Protocol 2

-

Hydrochloric Acid (HCl, 1 M)

-

DI Water

Procedure:

-

Re-disperse the washed pellet of ester-functionalized nanoparticles in 50 mL of a 1:1 (v/v) mixture of 1 M HCl and DI water.

-

Heat the suspension to 60°C and stir for 6 hours to facilitate the hydrolysis of the surface ester groups.

-

After the reaction, cool the suspension to room temperature.

-

Collect the final carboxyl-functionalized silica nanoparticles by centrifugation at 8,000 x g for 20 minutes.

-

Wash the nanoparticles thoroughly with DI water until the pH of the supernatant is neutral (pH ~7). This typically requires 3-4 washing cycles (re-dispersion in DI water followed by centrifugation).

-

After the final wash, the nanoparticle pellet can be re-dispersed in DI water for immediate use or lyophilized (freeze-dried) for long-term storage as a powder.

Figure 3: Overall experimental workflow diagram.

Essential Characterization

Verifying the successful synthesis and functionalization is a critical part of the process. The following table summarizes key techniques and their expected outcomes.

| Parameter | Technique | Purpose & Expected Outcome |

| Size & Morphology | Transmission Electron Microscopy (TEM) | To visualize the nanoparticles, confirming their spherical shape, size (~80-100 nm), and monodispersity.[18] |

| Hydrodynamic Size | Dynamic Light Scattering (DLS) | To measure the particle size in suspension and assess the polydispersity index (PDI). A low PDI (<0.2) indicates a uniform population.[19] |

| Surface Charge | Zeta Potential Measurement | To confirm the change in surface charge. Bare silica has a negative charge. After functionalization and hydrolysis, a more significant negative charge is expected due to the deprotonation of -COOH groups at neutral pH.[18] |

| Chemical Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify chemical bonds. Key peaks to look for include the Si-O-Si backbone (~1100 cm⁻¹), and the characteristic C=O stretch of the carboxylic acid group (~1720 cm⁻¹).[18] |

| Grafting Density | Thermogravimetric Analysis (TGA) | To quantify the amount of organic material on the nanoparticle surface. The weight loss between 200-600°C corresponds to the decomposition of the grafted carboxyl-propyl chains.[3] |

Applications in Research and Drug Development

The successful synthesis of SiO₂-COOH nanoparticles opens the door to numerous advanced applications:

-

Targeted Drug Delivery: The carboxyl groups can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with amine-containing drugs or targeting ligands like antibodies and peptides.[4] This allows for the creation of sophisticated drug delivery systems that can target specific cells or tissues.

-

pH-Responsive Release: The charge state of the carboxyl group is pH-dependent. This property can be exploited to design "smart" nanocarriers that release their therapeutic payload in the acidic microenvironments often found in tumors or intracellular compartments.[6][7]

-

Enhanced Bioavailability: For poorly water-soluble drugs, loading them into the porous structure or onto the surface of silica nanoparticles can significantly improve their dissolution rates and bioavailability.[6][7]

-

Bioconjugation and Diagnostics: SiO₂-COOH nanoparticles serve as a stable platform for immobilizing enzymes, proteins, and DNA for use in biosensors, bio-imaging, and biocatalysis.

By providing a robust and reproducible synthetic route, this guide empowers researchers to develop next-generation nanomaterials tailored for the specific challenges of modern medicine and biotechnology.

References

- Stöber process - Wikipedia.

- Synthesis and Characterization of Carboxyl-terminated Polyethylene Glycol Functionalized Mesoporous Silica Nanoparticles - Hep Journals.

- Carboxyl-functionalized mesoporous silica nanoparticles for the controlled delivery of poorly water-soluble non-steroidal anti-inflamm

- Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretre

- Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Pl

- Unraveling the Growth Mechanism of Silica Particles in the Stöber Method: In Situ Seeded Growth Model | Langmuir - ACS Public

- Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems - PMC.

- The Preparation and Characterization of Carboxylic Acid-Coated Silica Nanoparticles - The Benicewicz Group.

- Carboxylic acid-functionalized porous silica particles by a co-condens

- Carboxyl-functionalized mesoporous silica nanoparticles for the controlled delivery of poorly water-soluble non-steroidal anti-inflammatory drugs | Request PDF - ResearchG

- One-step preparation of porous aminated-silica nanoparticles and their antibacterial drug delivery applic

- Amine-functionalized mesoporous silica nanoparticles decorated by silver nanoparticles for delivery of doxorubicin in breast and cervical cancer cells - PubMed.

- Amine Modification of Nonporous Silica Nanoparticles Reduces Inflammatory Response Following Intratracheal Instill

- Systematic Study of Reaction Conditions for Size-Controlled Synthesis of Silica Nanoparticles - MDPI.

- Controlling particle size in the Stöber process and incorpor

- Synthesis and Rapid Characterization of Amine-Functionalized Silica - ACS Public

- Advances in Mesoporous Silica and Hybrid Nanoparticles for Drug Delivery: Synthesis, Functionalization, and Biomedical Applic

- Functionalized Silica Nanoparticles As an Alternative Platform for Targeted Drug-Delivery of Water Insoluble Drugs | Langmuir - ACS Public

- Nanosized silica modified with carboxylic acid as support for controlled release of herbicides.

- Preparation of Carboxyl‐Functionalized Polystyrene/Silica Composite Nanoparticles.

- Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC.

- HYDROLYSIS AND CONDENSATION OF SILIC

- Carboxylic acid-functionalized porous silica particles by a co-condens

- The Chemistry of Triethoxysilane Hydrolysis and Condens

- Preparation and self-assembly of carboxylic acid-functionalized silica - ResearchG

- Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems - SciSpace.

- Revisiting carboxylic group functionalization of silica sol–gel m

- Effects of dynamic aging (hydrolysis and condensation) behaviour of organofunctional silanes in the aqeous solution on their penetrability into the cells walls of wood - BioResources.

- Revisiting carboxylic group functionalization of silica sol-gel materials - ResearchG

- (2-Carbethoxyethyl)triethoxysilane | C11H24O5Si | CID 80909 - PubChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in Mesoporous Silica and Hybrid Nanoparticles for Drug Delivery: Synthesis, Functionalization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benicewiczgroup.com [benicewiczgroup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Revisiting carboxylic group functionalization of silica sol–gel materials - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Carboxyl-functionalized mesoporous silica nanoparticles for the controlled delivery of poorly water-soluble non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nanosized silica modified with carboxylic acid as support for controlled release of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stöber process - Wikipedia [en.wikipedia.org]

- 10. Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 12. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Characterization of Carboxyl-terminated Polyethylene Glycol Functionalized Mesoporous Silica Nanoparticles [journal.hep.com.cn]

Enzyme immobilization techniques using (2-Carbethoxyethyl)triethoxysilane precursors

An In-Depth Guide to Enzyme Immobilization Using (2-Carbethoxyethyl)triethoxysilane Precursors

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices of enzyme immobilization using (2-Carbethoxyethyl)triethoxysilane (CEETES). We will move beyond simple step-by-step instructions to explore the underlying chemical causality, enabling users to not only replicate the protocols but also to rationally optimize them for their specific applications.

Foundational Principles: The Rationale for Silane-Based Immobilization

Enzyme immobilization is a cornerstone of modern biocatalysis, enhancing enzyme stability, enabling reusability, and simplifying downstream processing.[1][2] Among the various methods, covalent attachment to inorganic supports like silica or glass offers high stability and minimal enzyme leaching.[3][4] Silane coupling agents are instrumental in this process, acting as molecular bridges that covalently link the inorganic support to the organic enzyme.[5][6]

(2-Carbethoxyethyl)triethoxysilane is a particularly versatile precursor. Unlike common amino- or epoxy-functionalized silanes, CEETES introduces a terminal ester group. This group can be subsequently hydrolyzed to a carboxylic acid, providing a functional handle for well-established and highly efficient bioconjugation chemistries, such as carbodiimide coupling. This two-step functionalization offers a high degree of control over the surface chemistry.

The Core Mechanism: A Three-Stage Pathway

The immobilization process using CEETES is a sequential chemical pathway. Understanding each stage is critical for troubleshooting and optimization.

Stage 1: Surface Silanization The process begins with the hydrolysis and condensation of the triethoxysilane moiety. In the presence of trace water, the ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-Si-OH).[7][8] These silanols then condense with hydroxyl groups on the substrate surface (e.g., Si-OH on silica) to form stable, covalent siloxane bonds (Si-O-Si). This reaction anchors the precursor to the support. Simultaneously, self-condensation between adjacent silanol molecules can occur, forming a cross-linked polysiloxane network on the surface, which enhances the stability of the coating.[7]

Stage 2: Functional Group Activation The surface is now coated with a layer presenting carbethoxyethyl groups. The ester functionality is not directly reactive with enzyme surface residues. Therefore, it must be converted to a carboxylic acid (-COOH) via hydrolysis, typically under mild acidic or basic conditions. This step transforms the inert ester surface into a reactive carboxyl-terminated surface.

Stage 3: Covalent Enzyme Coupling The final stage involves forming a stable amide bond between the surface's carboxylic acid groups and primary amine groups (the ε-amino group of lysine residues) on the enzyme's surface.[9] This is most commonly achieved using carbodiimide chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form the final, robust amide linkage.[9]

Caption: Chemical pathway for enzyme immobilization using CEETES.

Experimental Protocols: A Validating System

These protocols are designed to be self-validating, with clear steps and explanations for achieving a functional biocatalytic surface.

Protocol 1: Substrate Preparation and Activation

Causality: This initial step is crucial to ensure a clean, hydrophilic surface rich in hydroxyl groups, which are the anchor points for the silane precursor.

-

Cleaning: Thoroughly clean the inorganic support (e.g., silica beads, glass slides) with a 2% (w/v) solution of Alconox or a similar laboratory detergent in sonicated deionized water for 30 minutes.

-

Rinsing: Rinse extensively with deionized water (5-6 cycles) to remove all traces of detergent.

-

Acid Activation (Caution): Immerse the cleaned substrates in a 1 M HCl solution for 1 hour at room temperature to hydrolyze the surface and increase the density of silanol (Si-OH) groups.

-

Safety Note: Always add acid to water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

-

Final Rinse and Dry: Rinse again thoroughly with deionized water until the rinse water is neutral (pH 7). Dry the substrates in an oven at 110°C for at least 2 hours and store in a desiccator until use. A completely dry surface is essential for effective silanization.

Protocol 2: Silanization with (2-Carbethoxyethyl)triethoxysilane

Causality: This protocol deposits a uniform monolayer of CEETES. Using an anhydrous organic solvent prevents premature hydrolysis and polymerization of the silane in solution, directing the reaction to the substrate surface.

-

Prepare Silane Solution: In a fume hood, prepare a 2% (v/v) solution of (2-Carbethoxyethyl)triethoxysilane in anhydrous toluene.

-

Immersion: Immerse the dry, activated substrates from Protocol 1 into the silane solution. Ensure all surfaces are completely covered.

-

Reaction: Let the reaction proceed for 2-4 hours at room temperature with gentle agitation, under a dry nitrogen or argon atmosphere to exclude moisture.

-

Washing: Remove the substrates from the silane solution and wash three times with anhydrous toluene to remove any unbound silane.

-

Curing: Cure the silanized substrates in an oven at 110°C for 1 hour. This step drives the condensation reaction to completion, forming stable covalent bonds and removing residual solvent.

Protocol 3: Hydrolysis of Surface Ester Groups

Causality: This step converts the chemically inert ester-terminated surface into a reactive carboxyl-terminated surface, preparing it for enzyme conjugation.

-

Acid Hydrolysis: Immerse the cured, silanized substrates in a 0.5 M HCl solution.

-

Incubation: Heat the solution to 60°C and maintain for 2-3 hours with gentle stirring. This will hydrolyze the ethyl ester to a carboxylic acid.

-

Rinsing: Allow the substrates to cool to room temperature. Rinse thoroughly with deionized water until the rinse water is neutral.

-

Drying: Dry the substrates under a stream of nitrogen and store in a desiccator.

Protocol 4: Covalent Immobilization of Enzyme

Causality: This is a two-step coupling process. The first step activates the surface carboxyl groups with EDC/NHS at a slightly acidic pH to optimize the stability of the NHS-ester. The second step introduces the enzyme at a neutral to slightly basic pH where the primary amines on its surface are deprotonated and nucleophilic, allowing for efficient amide bond formation.

-

Prepare Buffers:

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

-

Coupling Buffer: 0.1 M PBS (Phosphate-Buffered Saline), pH 7.4.

-

Washing Buffer: Coupling Buffer with 0.1% Tween 20.

-

Blocking Buffer: 1 M Ethanolamine, pH 8.5.

-

-

Activation of Carboxyl Groups:

-

Immerse the carboxyl-terminated substrates in Activation Buffer.

-

Add EDC to a final concentration of 40 mM and NHS to a final concentration of 10 mM.

-

Incubate for 30 minutes at room temperature with gentle agitation.

-

-

Rinsing: Briefly rinse the activated substrates with cold Coupling Buffer to remove excess EDC and NHS.

-

Enzyme Coupling:

-

Immediately immerse the activated substrates in a solution of the enzyme (e.g., 0.1-1.0 mg/mL) prepared in cold Coupling Buffer.

-

Incubate for 2-4 hours at 4°C or 1-2 hours at room temperature with gentle agitation. The optimal time and temperature are enzyme-dependent.

-

-

Washing: Remove the substrates and wash them three times with Washing Buffer to remove non-covalently bound enzyme, followed by three washes with Coupling Buffer.

-

Blocking (Recommended): Immerse the substrates in Blocking Buffer for 30 minutes at room temperature to quench any unreacted NHS-ester sites. This prevents non-specific protein adsorption in subsequent applications.

-

Final Wash and Storage: Wash the immobilized enzyme substrates three times with Coupling Buffer. Store in a suitable buffer (often with a biostat like sodium azide) at 4°C.

Caption: Experimental workflow for enzyme immobilization.

Optimization Parameters

The efficiency of immobilization and the activity of the final biocatalyst depend on several parameters. A systematic optimization is recommended.

| Parameter | Typical Range | Rationale & Key Insights |

| Silane Concentration | 1-5% (v/v) | Lower concentrations may lead to incomplete surface coverage. Higher concentrations can lead to uncontrolled polymerization and non-uniform layers. |

| Ester Hydrolysis Time | 1-4 hours | Insufficient time leads to low carboxyl group density. Excessive time in harsh conditions could potentially degrade the silane layer. |

| EDC/NHS Molar Ratio | 1:0.5 to 2:1 (EDC:NHS) | NHS stabilizes the active intermediate, increasing coupling efficiency. The optimal ratio balances activation and stability. |

| Enzyme Concentration | 0.1 - 2.0 mg/mL | Higher concentrations increase the driving force for immobilization but can lead to steric hindrance and lower specific activity. |

| Coupling pH | 7.0 - 8.0 | Balances the reactivity of enzyme primary amines (more reactive at higher pH) with the stability of the enzyme itself. |

| Coupling Temperature | 4°C - 25°C | Lower temperatures (4°C) are generally preferred to maintain enzyme stability during the immobilization process, though reaction times may be longer. |

Conclusion and Outlook

The use of (2-Carbethoxyethyl)triethoxysilane provides a robust and controllable method for the covalent immobilization of enzymes. By proceeding through a logical sequence of silanization, ester hydrolysis, and carbodiimide-mediated coupling, researchers can generate stable and reusable biocatalysts. The detailed protocols and mechanistic insights provided herein serve as a strong foundation for applying this technique to a wide array of enzymes and supports, paving the way for innovations in diagnostics, biomanufacturing, and pharmaceutical development.

References

-

Vidal, L., et al. (2014). Enzyme immobilization on silane-modified surface through short linkers: fate of interfacial phases and impact on catalytic activity. Langmuir, 30(14), 4071-4080. [Link]

-

Weetall, H. H. (1993). Preparation of immobilized proteins covalently coupled through silane coupling agents to inorganic supports. Applied Biochemistry and Biotechnology, 41(3), 157-188. [Link]

-

Mohamad, N. R., et al. (2015). An overview of techniques in enzyme immobilization. Biotechnology & Biotechnological Equipment, 29(2), 205-211. [Link]

-

Zucca, P., & Sanjust, E. (2024). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. International Journal of Molecular Sciences, 25(4), 2345. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech, 3(1), 1-9. [Link]

-

Wang, W., et al. (2023). Silane coupling agent in biomedical materials. Biointerphases, 18(4), 040801. [Link]

-

Rodrigues, R. C., et al. (2013). Characterization and evaluation of immobilized enzymes for applications in flow-reactors. RSC Advances, 3(36), 15476-15494. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of immobilized proteins covalently coupled through silane coupling agents to inorganic supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. An Overview of Techniques in Enzyme Immobilization [e-asct.org]

Technical Support Center: Troubleshooting the Removal of Unreacted (2-Carbethoxyethyl)triethoxysilane

Welcome to the Technical Support Center for mesoporous silica functionalization. This guide is designed for researchers and drug development professionals dealing with the surface modification of mesoporous silica nanoparticles (MSNs) and bulk silica (e.g., SBA-15, MCM-41). Specifically, this module addresses the critical challenge of removing unreacted and physisorbed (2-Carbethoxyethyl)triethoxysilane (CETES) post-grafting.

The "Why" and "What": Causality & Mechanisms

Q: Why does CETES resist simple washing, and why is its complete removal critical for downstream applications?

A: CETES is an organosilane containing three hydrolyzable ethoxy groups and a terminal ethyl ester (carbethoxy) group. During the functionalization of mesoporous silica, these ethoxy groups hydrolyze into highly reactive silanols. While the primary goal is the covalent condensation of these silanols with the silica surface, the silane monomers also rapidly self-condense to form polysiloxane oligomers.

These oligomers physically entangle within the narrow mesopores (typically 2–10 nm) and form strong hydrogen bonds with unreacted surface silanols. If left unremoved, this physisorbed CETES layer creates three major critical failures:

-

Pore Blockage: Oligomers block pore entrances, drastically reducing the accessible surface area and preventing downstream drug loading[1].

-

Analytical Artifacts: Unreacted silane artificially inflates organic loading calculations during Thermogravimetric Analysis (TGA).

-

Biological Toxicity: In aqueous or biological media, physisorbed silanes slowly leach out, causing erratic drug release profiles and severe off-target cytotoxicity.

Mechanistic pathway of CETES grafting, oligomerization, and selective solvent extraction.

Experimental Protocols: Self-Validating Systems

Q: What are the best methods to remove these oligomers without cleaving the grafted ester groups?

A: Because CETES contains a carbethoxy (ester) group, utilizing harsh acidic or basic washing conditions will cause unintended hydrolysis, converting your ester to a carboxylic acid. Therefore, neutral solvent extraction is mandatory. The choice of protocol depends entirely on the particle size and batch scale.

Experimental workflow for selecting and executing the optimal CETES removal strategy.

Protocol A: Soxhlet Extraction (For Bulk Silica Powders >1g)

2 is the gold standard for purifying bulk mesoporous silica[2][3].

Step-by-Step Methodology:

-

Preparation: Transfer the crude CETES-functionalized silica powder into a cellulose extraction thimble. Place a glass wool plug loosely on top to prevent powder displacement.

-

Solvent Selection: Fill the boiling flask with anhydrous dichloromethane (DCM). Causality: DCM effectively swells the hydrophobic polysiloxane oligomers, allowing them to diffuse out of the mesopores without promoting further silane hydrolysis or ester cleavage.

-

Extraction: Assemble the Soxhlet apparatus and reflux continuously for 12 to 24 hours.

-

Drying: Recover the purified powder and dry under vacuum at 60°C overnight to remove residual solvent.

-

Self-Validation Checkpoint: Before stopping the reflux, extract 1 mL of the solvent directly from the Soxhlet extraction chamber and place it on a clean watch glass. Allow it to evaporate. If a sticky, oily residue remains, unreacted silane is still leaching out; continue the extraction for an additional 6 hours.

Protocol B: Centrifugation/Resuspension Cycles (For Colloidal Nanoparticles <1g)

For mesoporous silica nanoparticles (MSNs) that cannot be easily recovered from a cellulose thimble, 4 is required[4].

Step-by-Step Methodology:

-

Primary Wash (Oligomer Solvation): Suspend the crude MSNs in anhydrous toluene (approx. 10 mL per 100 mg of silica). Sonicate in a bath for 5 minutes. Causality: Toluene is a non-polar solvent that disrupts the hydrophobic interactions between physisorbed CETES oligomers and the silica surface.

-

Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully decant the supernatant. Repeat this toluene wash cycle 3 to 4 times[4].

-

Secondary Wash (Monomer Removal): Resuspend the pellet in absolute ethanol. Sonicate, centrifuge, and decant. Repeat this step twice. Causality: Ethanol removes any remaining polar unreacted monomers and washes away the residual toluene.

-

Drying: Dry the final pellet under vacuum at room temperature.

-

Self-Validation Checkpoint: Perform a strict mass balance check. Weigh the dried pellet after cycle 3 and again after cycle 4. When the mass stabilizes (Δ < 1% between cycles), the physically adsorbed silane has been completely removed.

Verification & Analytics

Q: How do I analytically verify that the pores are open and only covalently grafted CETES remains?

A: A multi-modal analytical approach is required to guarantee structural integrity and functionalization accuracy. 1[1], while Thermogravimetric Analysis (TGA) quantifies the true covalent grafting density.

Quantitative Data Summary for CETES Removal Verification

| Analytical Technique | Parameter Monitored | Unwashed State (Contains Unreacted CETES) | Fully Washed State (Covalently Grafted Only) |

| Nitrogen Physisorption (BET) | Surface Area & Pore Volume | Drastically reduced (e.g., <200 m²/g); hysteresis loop altered. | Restored to expected functionalized baseline (e.g., 400-600 m²/g); clear Type IV isotherm. |

| Thermogravimetric Analysis (TGA) | Mass Loss (200°C - 800°C) | Highly variable and inflated, often >20-30% mass loss. | Consistent and stable, typically 5-15% (depending entirely on stoichiometric grafting density). |

| FTIR Spectroscopy | Si-O-Si / C=O Ratio | Broad, intense C=O stretch (~1735 cm⁻¹) that disproportionately masks silica peaks. | Distinct, sharp C=O stretch proportional to the underlying Si-O-Si framework bands. |

| Zeta Potential (pH 7) | Surface Charge | Highly variable / unstable across multiple readings. | Stable negative charge (due to remaining unfunctionalized silanols + neutral ester groups). |

References

- Highly Efficient and Selective Recovery of Rare Earth Elements Using Mesoporous Silica Functionalized by Preorganized Chelating Ligands.

- Impact of Mesoporous Silica Functionalization Fine-Tuning on Antibiotic Uptake/Delivery and Bactericidal Activity.ACS Omega.

- Reactive Compatibilization of Impact Copolymer Polypropylene and Organically Modified Mesoporous Silica to Prepare Composites Possessing Enhanced Mechanical Properties.

- Determination and Tailoring the Pore Entrance Size in Ordered Silicas with Cage-like Mesoporous Structures.Journal of the American Chemical Society.

Sources

Catalysts for accelerating (2-Carbethoxyethyl)triethoxysilane crosslinking